molecular formula C13H13ClN2OS B2633745 2-((4-chlorobenzyl)thio)-6-ethylpyrimidin-4(3H)-one CAS No. 899744-09-3

2-((4-chlorobenzyl)thio)-6-ethylpyrimidin-4(3H)-one

Cat. No. B2633745
CAS RN: 899744-09-3
M. Wt: 280.77
InChI Key: BABUXINRMRGMSL-UHFFFAOYSA-N
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Description

The compound “2-((4-chlorobenzyl)thio)aniline” is similar to the one you’re asking about . It has a linear formula of C13 H12 Cl N S .


Molecular Structure Analysis

The molecular structure of a similar compound, “[(4-chlorobenzyl)thio]acetic acid”, has a molecular weight of 216.68 .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various spectroscopic techniques. For instance, ethers and epoxides typically have a strong C-O stretch between 1000 and 1300 1/cm . Hydrogens on carbon adjacent to the ether show up in the region of 3.4-4.5 ppm .


Physical And Chemical Properties Analysis

The compound “[(4-chlorobenzyl)thio]acetic acid” is a white crystalline solid . It is not easily soluble in water but can dissolve in organic solvents like alcohols and ethers . Its melting point is approximately 83-85°C , and its pH value is around 4-5 .

Scientific Research Applications

Anticancer Activity

Compounds similar to “2-((4-chlorobenzyl)thio)-6-ethylpyrimidin-4(3H)-one”, such as benzothiazole-2-thiol derivatives, have been synthesized and evaluated for their potential as anticancer agents . For instance, pyridinyl-2-amine linked benzothiazole-2-thiol compounds exhibited potent and broad-spectrum inhibitory activities . One of these compounds displayed potent anticancer activity on various human cancer cell lines and was found to induce apoptosis in HepG2 cancer cells .

Antibacterial Activity

2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines derivatives, which are analogues of the compound , have been synthesized and evaluated for their antibacterial activity . These compounds were found to possess significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus .

Antimalarial Activity

The 4(3H)-quinazolinone, a heterocycle similar to the one in your compound, has been found to have broad applications including antimalarial activity .

Antitumor Activity

The 4(3H)-quinazolinone has also been found to have antitumor activity .

Anticonvulsant Activity

The 4(3H)-quinazolinone has been found to have anticonvulsant activity .

Fungicidal Activity

The 4(3H)-quinazolinone has been found to have fungicidal activity .

Antimicrobial Activity

The 4(3H)-quinazolinone has been found to have antimicrobial activity .

Anti-inflammatory Activity

The 4(3H)-quinazolinone has been found to have anti-inflammatory activity .

Safety And Hazards

The compound “[(4-chlorobenzyl)thio]acetic acid” is an organic compound with a certain level of toxicity . During usage, appropriate protective measures should be taken, such as wearing gloves and goggles, avoiding skin and eye contact, and avoiding inhalation of its vapor . In case of accidental contact or inhalation, immediate medical attention is required .

Future Directions

The compound “[(4-chlorobenzyl)thio]acetic acid” is an important organic synthesis intermediate, often used in organic synthesis reactions . It can be used in the pharmaceutical field for the synthesis of drugs and other organic compounds . Additionally, it is also used in industries such as dyes and rubber additives .

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-2-11-7-12(17)16-13(15-11)18-8-9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABUXINRMRGMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorobenzyl)thio)-6-ethylpyrimidin-4(3H)-one

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